5-Methoxy-2-phenylquinazolin-4(3H)-one
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Overview
Description
5-Methoxy-2-phenylquinazolin-4(3H)-one is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a methoxy group at the 5-position and a phenyl group at the 2-position on the quinazolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-phenylquinazolin-4(3H)-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method includes:
Starting Materials: Anthranilic acid, methoxybenzaldehyde, and an appropriate catalyst.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.
Cyclization: The intermediate product undergoes cyclization in the presence of a dehydrating agent like polyphosphoric acid or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 5-hydroxy-2-phenylquinazolin-4(3H)-one.
Reduction: Formation of 5-methoxy-2-phenylquinazolin-4(3H)-ol.
Substitution: Formation of various substituted quinazolinones depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxy and phenyl groups play crucial roles in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Lacks the methoxy group, which may result in different biological activities.
5-Hydroxy-2-phenylquinazolin-4(3H)-one: Similar structure but with a hydroxyl group instead of a methoxy group.
5-Methoxy-2-methylquinazolin-4(3H)-one: Contains a methyl group instead of a phenyl group.
Uniqueness
5-Methoxy-2-phenylquinazolin-4(3H)-one is unique due to the presence of both the methoxy and phenyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its potential as a therapeutic agent and its versatility in chemical synthesis.
Properties
Molecular Formula |
C15H12N2O2 |
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Molecular Weight |
252.27 g/mol |
IUPAC Name |
5-methoxy-2-phenyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H12N2O2/c1-19-12-9-5-8-11-13(12)15(18)17-14(16-11)10-6-3-2-4-7-10/h2-9H,1H3,(H,16,17,18) |
InChI Key |
VFESWAHMSZYZHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)NC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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